Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
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Overview
Description
Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-: is an organic compound with a complex structure that includes a butanamide backbone, a methyl group, and a propylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- typically involves multiple steps, starting with the preparation of the butanamide backbone. The process may include:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butyric acid with ammonia or an amine to form butanamide.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Addition of the Propylamino Group: The propylamino group can be added through nucleophilic substitution reactions involving propylamine and an appropriate leaving group on the butanamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-methyl-4-oxobutanamide: Shares a similar backbone but differs in the functional groups attached.
Butanamide, 3-methyl-N-butyl-: Similar structure but with a butyl group instead of a propylamino group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
CAS No. |
82024-01-9 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-methyl-N-[4-oxo-4-(propylamino)butyl]butanamide |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-13-11(15)6-5-8-14-12(16)9-10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
WVRGZVRHMXFFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCCNC(=O)CC(C)C |
Origin of Product |
United States |
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